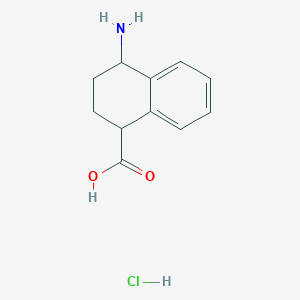

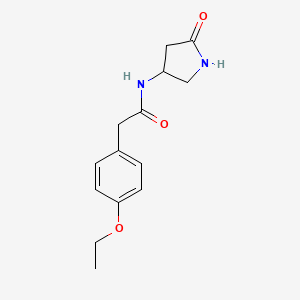

![molecular formula C28H20N2O3S B2439459 Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate CAS No. 477326-62-8](/img/structure/B2439459.png)

Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate” is complex, with multiple aromatic rings designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .Chemical Reactions Analysis

Thiophene-based analogs have been used in a variety of chemical reactions . For example, in 2018, Mantellini explored that dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates in NaOH solution .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate,” also known as “Oprea1_095097” or “methyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate” or “Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate”:

Anticancer Research

Thiophene derivatives, including methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate, have shown significant potential in anticancer research. These compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Their unique structure allows them to target specific cancer cell pathways, making them promising candidates for developing new anticancer drugs .

Antimicrobial Agents

The compound’s structure suggests it could be effective as an antimicrobial agent. Thiophene derivatives have been known to exhibit strong antibacterial and antifungal properties. They can disrupt the cell membranes of bacteria and fungi, leading to cell death. This makes them valuable in developing new antibiotics and antifungal medications .

Organic Semiconductors

Methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate can be used in the field of organic electronics. Thiophene-based compounds are essential in creating organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are crucial for developing flexible electronic devices and displays .

Corrosion Inhibitors

Thiophene derivatives are also used as corrosion inhibitors in industrial applications. They can form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is particularly important in the oil and gas industry, where corrosion can lead to significant economic losses and safety hazards .

Anti-inflammatory Agents

The compound has potential applications in developing anti-inflammatory drugs. Thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. This makes them useful in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

Research has indicated that thiophene derivatives possess antioxidant properties. They can neutralize free radicals, preventing oxidative stress and cellular damage. This application is valuable in developing supplements and medications aimed at reducing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Photovoltaic Cells

In the field of renewable energy, thiophene-based compounds are used in the development of photovoltaic cells. These materials can absorb sunlight and convert it into electrical energy, making them essential components in solar panels. Their efficiency and stability make them promising candidates for improving solar energy technology .

Drug Delivery Systems

The unique chemical structure of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate allows it to be used in drug delivery systems. It can be engineered to deliver drugs to specific sites in the body, improving the efficacy and reducing the side effects of treatments. This application is particularly important in targeted cancer therapy and other precision medicine approaches .

These applications highlight the versatility and potential of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate” could involve further exploration of its biological effects and potential applications in medicinal chemistry.

特性

IUPAC Name |

methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O3S/c1-33-28(32)26-24(17-25(34-26)19-12-6-3-7-13-19)30-27(31)21-16-23(18-10-4-2-5-11-18)29-22-15-9-8-14-20(21)22/h2-17H,1H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHAUAVUPGVWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

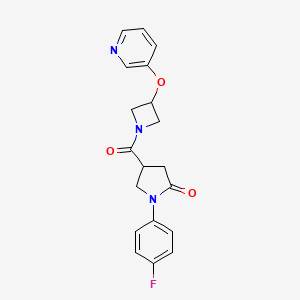

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)

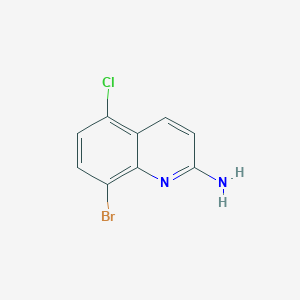

![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)

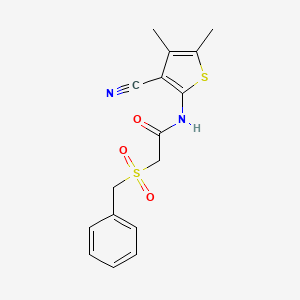

![N~4~-(4-fluorobenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2439385.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2439387.png)

![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2439391.png)